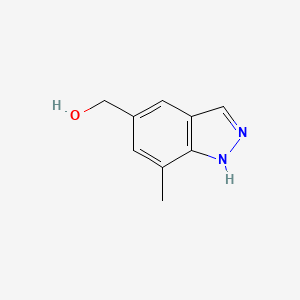

(7-Methyl-1H-indazol-5-YL)methanol

描述

Indazole as a Privileged Scaffold in Drug Design and Discovery

Within the diverse family of nitrogen-containing heterocycles, the indazole nucleus has earned the designation of a "privileged scaffold". google.com This term is used to describe a molecular framework that is capable of providing ligands for more than one type of receptor or enzyme target. The indazole structure, which consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring, has been identified as a key component in a multitude of compounds exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties. google.com Its versatility and the ability to readily introduce a variety of substituents at different positions on the ring system make it an attractive starting point for the synthesis of new drug candidates.

Chemical Tautomerism of the Indazole Nucleus: 1H- and 2H-Indazole Forms and Their Stability

A key feature of the indazole nucleus is its ability to exist in different tautomeric forms. Tautomers are isomers of a compound that readily interconvert, and in the case of indazole, the position of the proton on the nitrogen atoms of the pyrazole ring can vary. The two most common tautomers are 1H-indazole and 2H-indazole.

1H-Indazole: In this form, the proton is attached to the nitrogen atom at position 1. This tautomer is generally considered to be the more thermodynamically stable of the two.

2H-Indazole: Here, the proton resides on the nitrogen atom at position 2.

The relative stability of these tautomers can be influenced by the nature and position of substituents on the indazole ring, as well as by the surrounding chemical environment. The specific tautomeric form can have a significant impact on the molecule's biological activity and its interactions with target proteins.

| Tautomer | Description | Relative Stability |

| 1H-Indazole | Proton is on the nitrogen at position 1. | Generally more stable. |

| 2H-Indazole | Proton is on the nitrogen at position 2. | Generally less stable. |

Overview of Research on (7-Methyl-1H-indazol-5-YL)methanol within the Indazole Framework

This compound is a specific derivative of the indazole scaffold that has garnered interest in the field of medicinal chemistry. While extensive research dedicated solely to this compound is limited, its significance is highlighted by its use as a key intermediate in the synthesis of more complex bioactive molecules. bldpharm.com

The structure of this compound features a methyl group at the 7-position and a hydroxymethyl group at the 5-position of the 1H-indazole core. These functional groups provide handles for further chemical modifications, allowing for the construction of a diverse range of derivatives.

Chemical Data for this compound:

| Property | Value |

| CAS Number | 1220040-12-9 bldpharm.comchemscene.com |

| Molecular Formula | C₉H₁₀N₂O bldpharm.comchemscene.com |

| Molecular Weight | 162.19 g/mol chemscene.com |

One notable application of this compound is its role as a building block in the synthesis of potent CGRP (calcitonin gene-related peptide) receptor antagonists. bldpharm.com These antagonists are being investigated for the treatment of migraines. The synthesis of these complex molecules often involves multi-step reaction sequences where the indazole derivative serves as a crucial starting material.

The study of this compound and its incorporation into larger, more intricate structures underscores the enduring importance of the indazole scaffold in the quest for new and effective therapeutic agents. Further research into this and other indazole derivatives will undoubtedly continue to enrich the field of medicinal chemistry.

Structure

3D Structure

属性

IUPAC Name |

(7-methyl-1H-indazol-5-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-6-2-7(5-12)3-8-4-10-11-9(6)8/h2-4,12H,5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISJVZYFIFAYHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1NN=C2)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601304916 | |

| Record name | 7-Methyl-1H-indazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1220040-12-9 | |

| Record name | 7-Methyl-1H-indazole-5-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1220040-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methyl-1H-indazole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601304916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 7 Methyl 1h Indazol 5 Yl Methanol and Its Congeners

Strategies for the Cyclization and Formation of the 7-Methyl-1H-indazole Core

Condensation Reactions of Substituted Benzaldehydes with Hydrazine (B178648) Derivatives

A prevalent method for the synthesis of the indazole ring system involves the condensation of appropriately substituted benzaldehydes with hydrazine or its derivatives. organic-chemistry.orgresearchgate.netajrconline.org This approach is a direct and often high-yielding route to the indazole core. For the synthesis of the 7-methyl-1H-indazole scaffold, a key starting material is a 2-halobenzaldehyde bearing a methyl group at the 3-position relative to the halogen.

The reaction typically proceeds by the initial formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization to form the indazole ring. A patent describes a method for the preparation of 5-bromo-1-methylindazole that starts with the condensation of 2-fluoro-5-bromobenzaldehyde with formylhydrazine (B46547) to generate an intermediate that is then cyclized. google.com This highlights the utility of this condensation strategy in constructing substituted indazoles.

Reduction of Nitro Groups and Intramolecular Cyclization Approaches

While this specific example leads to a dinitro-indazole, the underlying principle of reductive cyclization of a nitro-substituted precursor is a key strategy. For the synthesis of the 7-methyl-1H-indazole core, a plausible precursor would be a derivative of 2,4-dinitrotoluene. The reduction of one of the nitro groups to an amino group, followed by diazotization and intramolecular cyclization involving the adjacent methyl group, is a classic approach to forming the pyrazole (B372694) ring of the indazole system.

Control of Reaction Parameters in Indazole Core Synthesis (e.g., Temperature, Solvents)

The successful synthesis of the indazole core, regardless of the chosen methodology, is highly dependent on the careful control of reaction parameters such as temperature and solvent. These factors can significantly influence the reaction rate, yield, and the regioselectivity of the final product.

For instance, in the synthesis of indazoles via condensation reactions, the temperature must be carefully controlled to facilitate both the initial condensation and the subsequent cyclization without promoting side reactions. Microwave-assisted synthesis has emerged as a valuable technique, often leading to shorter reaction times and improved yields compared to conventional heating. ajrconline.org

The choice of solvent is also critical. Polar aprotic solvents like DMF and DMSO are often employed in copper-catalyzed cyclizations of 2-haloarylcarbonylic compounds. researchgate.net In the case of reductive cyclizations, the solvent system must be compatible with the reducing agent and the substrate. The optimization of these parameters is crucial for developing a robust and scalable synthesis of the 7-methyl-1H-indazole core.

Introduction of the Methanol (B129727) Moiety at the C5 Position of the 7-Methyl-1H-indazole Scaffold

Once the 7-methyl-1H-indazole core is established, the next critical step is the introduction of the methanol group at the C5 position. This functionalization can be achieved through various synthetic transformations. A common and direct approach involves the reduction of a C5-carbaldehyde or a C5-carboxylic acid ester. The commercially available "7-Methyl-1H-indazole-5-carbaldehyde" serves as a key intermediate for this purpose. nih.govbldpharm.com

The reduction of 7-Methyl-1H-indazole-5-carbaldehyde to (7-Methyl-1H-indazol-5-YL)methanol is a standard transformation that can be accomplished using various reducing agents. A patent for the preparation of 5-bromo-1-methylindazole describes a similar reduction of an aldehyde to an alcohol using a borane-dimethyl sulfide (B99878) complex (BH3-Me2S). google.com This suggests that similar reducing agents would be effective for the synthesis of the target molecule from its corresponding aldehyde.

Mitsunobu Reaction for Benzylic Functionalization in Indazole Derivatives

The Mitsunobu reaction is a powerful and versatile method for the conversion of a primary or secondary alcohol to a variety of other functional groups with inversion of stereochemistry. wikipedia.orgorganic-chemistry.org While typically used to convert an existing alcohol, a modified approach can be envisioned for the introduction of a hydroxymethyl group.

The general mechanism of the Mitsunobu reaction involves the activation of an alcohol with a combination of a phosphine (B1218219) (typically triphenylphosphine) and an azodicarboxylate (like diethyl azodicarboxylate, DEAD), followed by nucleophilic attack. wikipedia.orgorganic-chemistry.org

Substitution Reactions with Protected Amine Groups

Another synthetic strategy for introducing the methanol moiety at the C5 position could involve a substitution reaction starting from a suitably functionalized precursor, such as a 5-amino-7-methyl-1H-indazole derivative. The amino group can be converted into a good leaving group, such as a diazonium salt, via a Sandmeyer-type reaction. Subsequent reaction with a source of the hydroxymethyl group could then yield the desired product.

Alternatively, a protected amine at the C5 position could be part of a multi-step sequence. For example, a 5-amino-7-methyl-1H-indazole could be diazotized and then subjected to a reaction that introduces a cyano group. Reduction of the cyano group to an aldehyde, followed by further reduction to the alcohol, represents a plausible, albeit longer, synthetic pathway. The synthesis of substituted 3-aminoindazoles from 2-halobenzonitriles via a copper-catalyzed coupling with hydrazine derivatives is a known transformation, indicating that amino-substituted indazoles are accessible precursors. organic-chemistry.org

Hydrolysis of Ester Intermediates to Yield Hydroxymethyl Groups

The introduction of a hydroxymethyl group, as seen in this compound, is often accomplished through the reduction of a corresponding carboxylic acid or its ester. A common and effective strategy involves the hydrolysis of an ester intermediate. This transformation can be catalyzed by either an acid or a base. dalalinstitute.comlibretexts.org

Acid-catalyzed hydrolysis is the reverse of esterification and is typically performed by heating the ester in the presence of a large excess of water and a strong acid catalyst. libretexts.org This reaction is reversible and may not proceed to completion. libretexts.org

For instance, the synthesis of (1-Methyl-1H-imidazol-5-YL)methanol, a related heterocyclic alcohol, has been achieved by the reduction of the corresponding ethyl ester using lithium aluminum hydride in tetrahydrofuran (B95107) (THF). chemicalbook.com A similar strategy could be envisioned for the synthesis of this compound, starting from a suitable ester precursor.

Table 1: Comparison of Acid- and Base-Catalyzed Ester Hydrolysis

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |

| Catalyst | Strong acid (e.g., H₂SO₄, HCl) | Strong base (e.g., NaOH, KOH) |

| Reversibility | Reversible | Irreversible |

| Completion | Does not go to completion | Goes to completion |

| Products | Carboxylic acid and alcohol | Carboxylate salt and alcohol |

Regioselective N-Alkylation and N-Functionalization of Indazoles

A critical challenge in the synthesis of indazole-containing compounds is the control of regioselectivity during N-alkylation or N-functionalization. The indazole ring possesses two nitrogen atoms, N1 and N2, both of which can be alkylated, leading to a mixture of regioisomers. nih.govbeilstein-journals.org The 1H-tautomer is generally more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org

The ratio of N1 to N2 alkylated products is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent. beilstein-journals.org Research has shown that steric and electronic factors of substituents on the indazole ring also play a significant role in determining the regiochemical outcome. beilstein-journals.orgnih.gov

For example, a study on the N-alkylation of various substituted indazoles found that using sodium hydride (NaH) in THF favored the formation of the N1-alkylated product, particularly with electron-deficient indazoles. nih.govnih.gov This selectivity is attributed to the coordination of the sodium cation with the N2 nitrogen and an oxygen atom of a substituent at the C3 position. nih.govbeilstein-journals.org Conversely, different conditions can promote N2-alkylation. For instance, Mitsunobu conditions have been shown to favor the N2 regioisomer. beilstein-journals.org

The solvent can also exert a strong influence. For instance, the N-alkylation of 1H-indazole with NaHMDS showed solvent-dependent regioselectivity when switching between THF and dimethyl sulfoxide (B87167) (DMSO). beilstein-journals.org

Table 2: Influence of Reaction Conditions on Indazole N-Alkylation

| Indazole Substrate | Alkylating Agent | Base/Solvent | N1:N2 Ratio | Reference |

| 1H-Indazole | n-Pentyl bromide | NaH / THF | 1 : 1.3 | beilstein-journals.org |

| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ / DMF | 1.7 : 1 | beilstein-journals.org |

| C-7 NO₂ Indazole | Alkyl Bromide | NaH / THF | Excellent N2-selectivity (≥96%) | nih.gov |

| C-7 CO₂Me Indazole | Alkyl Bromide | NaH / THF | Excellent N2-selectivity (≥96%) | nih.gov |

Catalysis offers powerful tools for controlling the synthesis of indazoles, enhancing both efficiency and selectivity. benthamdirect.comingentaconnect.com

Transition metal catalysts have become indispensable in modern organic synthesis, and the construction of the indazole core is no exception. nitk.ac.inresearchgate.net Various transition metals, including rhodium, copper, palladium, and cobalt, have been employed to catalyze the formation of indazoles through diverse reaction pathways, often involving C-H activation and annulation sequences. nih.govnih.gov

For example, Rh(III)/Cu(II) co-catalysis has been used for the synthesis of 1H-indazoles from ethyl benzimidates and nitrosobenzenes. nih.gov Copper-catalyzed reactions of 2-halobenzonitriles with hydrazine derivatives provide access to 3-aminoindazoles. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is a viable route to 2-aryl-2H-indazoles. organic-chemistry.org

Acid and base catalysis plays a crucial role in many synthetic routes to indazoles. benthamdirect.comingentaconnect.com As discussed in the context of N-alkylation, the choice of base can dramatically influence the regioselectivity. beilstein-journals.org In some synthetic sequences, an acid- or base-induced ring closure is a key step. For instance, a method for synthesizing 1N-alkoxycarbonyl indazoles involves a copper-catalyzed reaction followed by an acid or base-induced cyclization. nih.gov Furthermore, trifluoromethanesulfonic acid (TfOH) has been used to catalyze the highly regioselective N2-alkylation of indazoles with diazo compounds. rsc.org

The principles of green chemistry are increasingly being applied to the synthesis of indazoles to develop more sustainable and environmentally friendly methods. bohrium.comrsc.org This includes the use of greener solvents, catalyst recycling, and minimizing waste. acs.orgnih.gov

One approach involves using copper oxide nanoparticles on activated carbon as a heterogeneous catalyst for the synthesis of 2H-indazoles in a one-pot, three-component reaction using polyethylene (B3416737) glycol (PEG) as a green solvent. organic-chemistry.orgacs.orgnih.gov Another innovative green method is the photo-organic synthesis of indazoles, which utilizes visible light and avoids the need for metal catalysts and harsh reagents. rsc.org These methods offer promising alternatives to traditional synthetic protocols, reducing the environmental impact of chemical synthesis. rsc.org

Catalyst-Based Approaches in Indazole Synthesis

Stereoselective Synthetic Routes for Chiral Indazole Derivatives

The introduction of a stereocenter into the indazole framework can be achieved through various modern synthetic strategies. Among these, enzymatic transformations and transition-metal-catalyzed cross-coupling reactions have emerged as powerful tools, offering high levels of enantioselectivity and functional group tolerance. These methods provide access to chiral building blocks that are essential for the synthesis of complex indazole-containing molecules.

The asymmetric synthesis of chiral amines from prochiral ketones is a key transformation in pharmaceutical manufacturing, and ω-transaminases (ω-TAs) have been established as highly effective biocatalysts for this purpose. nih.govresearchgate.net These pyridoxal-5'-phosphate (PLP)-dependent enzymes catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor with high enantioselectivity. worktribe.com An (R)-selective transaminase could, in principle, be employed for the synthesis of a chiral amine precursor to (R)-(7-Methyl-1H-indazol-5-YL)methanol, starting from the corresponding ketone, 1-(7-Methyl-1H-indazol-5-yl)ethan-1-one.

The general reaction scheme involves the conversion of the ketone to the corresponding chiral amine, which can then be further functionalized. For instance, the resulting amine could be converted to the desired alcohol via diazotization and hydrolysis, while retaining the stereochemical integrity.

However, the practical application of ω-TAs can be challenging due to factors such as unfavorable reaction equilibria and substrate or product inhibition. worktribe.comnih.gov To address these limitations, various strategies have been developed, including the use of specific amine donors like isopropylamine (B41738) or alanine, where the co-product (acetone or pyruvate, respectively) can be removed to drive the reaction forward. nih.gov Additionally, enzyme engineering and the use of coupled-enzyme systems, for instance with a lactate (B86563) dehydrogenase (LDH) to remove pyruvate, have proven effective in enhancing reaction yields. nih.gov

While the direct enzymatic amination of indazolyl ketones using (R)-transaminases has not been extensively documented in publicly available literature, the broad substrate scope of many engineered transaminases suggests the potential applicability of this method. The following table illustrates the typical performance of (R)-transaminases in the asymmetric amination of various prochiral aromatic ketones, which serve as structural analogs to indazolyl ketones.

| Substrate (Ketone) | (R)-Transaminase Variant | Amine Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Acetophenone | ArR-TA | Isopropylamine | 62 | 84.9 | nih.gov |

| 1-(4-Fluorophenyl)ethan-1-one | ArRm-TA | Isopropylamine | <36 | 88.5 | nih.gov |

| 1-Indanone | Engineered ω-TA | o-Xylylenediamine | >99 | >99 | ethz.ch |

| Benzylacetone | ω-TA from Vibrio fluvialis JS17 (whole cell) | L-Alanine | 90.2 | >99 | nih.gov |

This table presents data for the amination of analogous aromatic ketones to illustrate the potential of (R)-transaminase-mediated synthesis, due to the lack of specific data for indazolyl ketones in the reviewed literature.

Transition-metal catalysis offers a versatile and highly efficient platform for the stereoselective synthesis of chiral indazole derivatives. These methods often involve the use of a chiral ligand to control the stereochemical outcome of the reaction, leading to high enantiomeric excesses.

A notable example is the copper-hydride (CuH) catalyzed C3-selective allylation of 1H-indazoles, which provides access to indazoles with a C3-quaternary chiral center. nih.gov In this methodology, an N-(benzoyloxy)indazole is used as an electrophilic partner in a reaction with an allene (B1206475) in the presence of a copper catalyst and a chiral phosphine ligand. This approach has been shown to produce a variety of C3-allyl-1H-indazoles in high yields and with excellent enantioselectivity. nih.gov The resulting allyl group can be subsequently transformed into other functional groups, including a primary alcohol through hydroboration-oxidation, thus providing a potential route to congeners of this compound with a chiral center at the α-position of the C5 substituent.

The enantioselectivity of this reaction is governed by the formation of a six-membered Zimmerman-Traxler-type transition state, where the steric interactions between the ligand and the substrate dictate the facial selectivity of the indazole addition to the copper-allyl complex. nih.gov

The following table summarizes key findings for the copper-catalyzed enantioselective allylation of various indazole derivatives.

| Indazole Substrate | Allene | Chiral Ligand | Yield (%) | Enantiomeric Ratio (er) | Reference |

|---|---|---|---|---|---|

| N-Benzoyloxy-1H-indazole | 1,1-Dimethylallene | (R)-DTBM-SEGPHOS | 95 | 99.5:0.5 | nih.gov |

| N-Benzoyloxy-1H-indazole | 1-Ethyl-1-methylallene | (R)-DTBM-SEGPHOS | 92 | 98:2 | nih.gov |

| N-Benzoyloxy-1H-indazole | 1-Cyclopropyl-1-methylallene | (R)-DTBM-SEGPHOS | 85 | 92:8 | nih.gov |

| N-Benzoyloxy-1H-indazole | 1-Isobutyl-1-methylallene | (R)-DTBM-SEGPHOS | 91 | 96:4 | nih.gov |

Advanced Structural Elucidation and Spectroscopic Characterization of 7 Methyl 1h Indazol 5 Yl Methanol Derivatives

Application of Multinuclear Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.gov

Multinuclear NMR spectroscopy is an indispensable tool for the structural assignment of indazole derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the comprehensive mapping of the molecular structure in solution. nih.gov For indazole derivatives, NMR is particularly crucial for distinguishing between N1 and N2 substituted isomers, which often exhibit distinct chemical and biological properties. nih.gov

¹H NMR Spectroscopy for Proton Environment Analysisnih.govsigmaaldrich.com

Proton NMR (¹H NMR) spectroscopy offers a precise analysis of the proton environments within a molecule. For (7-Methyl-1H-indazol-5-YL)methanol, the ¹H NMR spectrum provides characteristic signals for the protons on the indazole ring, the methyl group, and the hydroxymethyl substituent.

The chemical shifts of the aromatic protons are influenced by the electron-donating methyl group and the hydroxymethyl group. The NH proton of the indazole ring typically appears as a broad signal at a downfield chemical shift, the exact position of which can be sensitive to solvent and concentration. The methylene (B1212753) protons (CH₂) of the hydroxymethyl group are diastereotopic and would be expected to appear as a singlet, while the hydroxyl (OH) proton signal's position is variable and depends on factors like solvent and hydrogen bonding. nih.gov The methyl group at the C7 position gives rise to a characteristic singlet.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| NH (Indazole) | >10.0 | Broad Singlet |

| H3 (Indazole) | 7.8 - 8.2 | Singlet |

| H4 (Indazole) | 7.2 - 7.6 | Singlet/Doublet |

| H6 (Indazole) | 6.8 - 7.2 | Singlet/Doublet |

| CH₂ (Methanol) | 4.5 - 4.8 | Singlet |

| CH₃ (Methyl) | 2.4 - 2.6 | Singlet |

Note: Data is representative and based on typical values for related indazole structures.

¹³C NMR Spectroscopy for Carbon Skeleton Characterizationnih.govsigmaaldrich.com

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in this compound produces a distinct signal, allowing for the characterization of the entire carbon skeleton.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon atom. The carbons of the indazole ring resonate in the aromatic region (typically 110-140 ppm). The carbon of the hydroxymethyl group (CH₂OH) appears in the aliphatic region, usually between 55 and 65 ppm, while the methyl group carbon (CH₃) resonates at a more upfield position. nih.gov

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| C3 | 130 - 135 |

| C3a | 138 - 142 |

| C4 | 115 - 120 |

| C5 | 130 - 135 |

| C6 | 108 - 112 |

| C7 | 120 - 125 |

| C7a | 125 - 130 |

| CH₂ (Methanol) | 60 - 65 |

Note: Data is representative and based on typical values for related indazole structures.

Two-Dimensional NMR Techniques (e.g., NOESY, HMBC) for Regioisomer Differentiation and Connectivity Confirmationnih.gov

Two-dimensional (2D) NMR techniques are powerful methods for confirming molecular connectivity and differentiating between closely related isomers, a common challenge in the synthesis of substituted indazoles. nih.gov

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC is crucial for unambiguously assigning the positions of the substituents. For instance, a correlation between the methyl protons (H-C7) and the C6 and C7a carbons would confirm the 7-methyl substitution pattern. Similarly, correlations between the methylene protons of the hydroxymethyl group and the C4, C5, and C6 carbons would confirm its attachment at the C5 position.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of their bonding connectivity. A key application for indazole derivatives is to confirm the regiochemistry. A NOESY correlation between the protons of the 7-methyl group and the H6 proton would provide strong evidence for this specific arrangement. This is particularly useful to distinguish from other possible isomers, such as (4-Methyl-1H-indazol-5-YL)methanol.

X-ray Crystallography for Solid-State Molecular Architecture Determinationnih.govresearchgate.net

While NMR spectroscopy provides invaluable information about the molecular structure in solution, X-ray crystallography offers a definitive view of the molecule's three-dimensional architecture in the solid state. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise coordinates of each atom, bond lengths, bond angles, and torsion angles. nih.gov

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)nih.govresearchgate.net

The crystal structure of this compound derivatives reveals how individual molecules arrange themselves in a crystalline lattice. This packing is governed by a network of intermolecular interactions, with hydrogen bonding being particularly significant for this class of compounds.

Determination of Torsion Angles in Functionalized Indazolesnih.gov

X-ray crystallography allows for the precise measurement of torsion angles, which describe the rotation around chemical bonds and define the molecule's conformation. researchgate.net For functionalized indazoles like this compound, a key conformational feature is the orientation of the hydroxymethyl group relative to the plane of the indazole ring.

This orientation can be described by the torsion angle involving the atoms C6-C5-C(methanol)-O. The value of this angle indicates whether the hydroxymethyl group is positioned in or out of the plane of the indazole ring and can influence the pattern of intermolecular hydrogen bonding. In related functionalized heterocyclic systems, the conformation observed in the crystal structure is often the one that minimizes steric hindrance while maximizing favorable intermolecular interactions. nih.gov Analysis of these angles provides critical insight into the conformational preferences and steric environment of the molecule in the solid state. researchgate.net

Computational and Theoretical Chemistry Studies of 7 Methyl 1h Indazol 5 Yl Methanol and Its Analogs

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules like (7-Methyl-1H-indazol-5-YL)methanol. These methods have been extensively applied to various indazole derivatives to provide a solid theoretical basis for experimental findings. nih.govresearchgate.net

Density Functional Theory (DFT) Methods (e.g., B3LYP/6-311++G(d,p))

Density Functional Theory (DFT) has emerged as a powerful tool for these investigations. The B3LYP hybrid functional, combined with the 6-311++G(d,p) basis set, is a widely used level of theory that provides a good balance between accuracy and computational cost. researchgate.netacs.org This method has been successfully used to study the reaction mechanisms of NH-indazoles with formaldehyde, where it was determined that the 1-substituted isomer is more stable than the 2-substituted isomer. acs.org

For instance, in the study of the addition of various NH-indazoles to formaldehyde, B3LYP/6-311++G(d,p) calculations were instrumental in understanding the reaction's thermodynamic aspects, including the energy differences between tautomers and isomers. nih.govacs.org This level of theory has also been employed to characterize the geometries and energies of 3-pyrazolines and to study the conformational analysis of 2,5-diaryl-4-methyl-2,4-dihydro-3H-1,2,4-triazol-3-ones. csic.es

Furthermore, DFT calculations at the B3LYP/6-311++G(d,p) level have been used to investigate the regioselectivity of functionalization in heterocyclic compounds and to predict pKa values in solution, providing valuable information on the reactivity of these molecules. rsc.org In the characterization of novel synthetic cannabinoids, this method was used for geometry optimization and vibrational frequency calculations, which were then compared with experimental data. d-nb.info

Gauge-Invariant Atomic Orbital (GIAO) Calculations of Absolute Shieldings

The Gauge-Invariant Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts. csic.es When used in conjunction with the B3LYP/6-311++G(d,p) level of theory, it provides excellent agreement with experimental NMR data for various nuclei, including ¹H, ¹³C, and ¹⁵N. acs.org

This method has been pivotal in characterizing the products of the reaction between indazoles and formaldehyde, helping to distinguish between different isomers. nih.govacs.org The calculated absolute shieldings (σ) are typically converted to chemical shifts (δ) using empirical equations, which have been established based on a large set of experimental data. acs.org The GIAO/B3LYP/6-311++G(d,p) level of theory has been applied to a variety of heterocyclic systems, including 1H-benzo[de]cinnolines, 1H-indeno[6,7,1-def]cinnolines, and trimethylsilyl-1H-pyrazoles, demonstrating its broad applicability and accuracy. csic.es

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in drug discovery for understanding how a ligand, such as an indazole derivative, might interact with a biological target.

For example, derivatives of this compound have been investigated as potent antagonists of the Calcitonin Gene-Related Peptide (CGRP) receptor, which is a target for migraine therapeutics. nih.gov Molecular docking studies can elucidate the specific binding modes of these compounds within the receptor's active site, guiding the design of new antagonists with improved potency and selectivity. nih.gov

In a study of a potential antiviral agent against SARS-CoV-2, molecular docking was used to explore the binding mechanisms of a quinoline (B57606) derivative to the COVID-19/6WCF and COVID-19/6Y84 receptors. nih.gov The results from such simulations can suggest that a molecule has the potential to be an effective agent against a specific biological target. nih.gov

Structure-Activity Relationship (SAR) Analyses based on Computational Models

Structure-Activity Relationship (SAR) analysis is a critical component of medicinal chemistry that relates the chemical structure of a molecule to its biological activity. Computational models play a significant role in establishing these relationships.

By systematically modifying the structure of a lead compound, such as a this compound derivative, and calculating various molecular descriptors (e.g., electronic properties, hydrophobicity, steric parameters), it is possible to build a predictive SAR model. These models can then be used to design new compounds with enhanced activity. For instance, the discovery of a potent human CGRP antagonist involved SAR studies that led to the identification of a compound with superior properties for intranasal delivery. nih.gov

Theoretical Estimation of Annular Tautomerism and Tautomeric Equilibrium Stability

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers is a key factor in their chemical behavior and biological activity. Theoretical calculations are essential for estimating the tautomeric equilibrium. mdpi.com

For the parent indazole molecule, MP2/6-31G** calculations have shown that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.gov Similar results have been obtained by other theoretical methods in both the gas phase and in aqueous solution. nih.gov

In more complex systems like 1,5,6,7-tetrahydro-4H-indazol-4-ones, computational studies using various levels of theory, including AM1, Hartree-Fock, and DFT (B3LYP/6-31G**), have been performed to determine the most stable tautomer. mdpi.comnih.gov These calculations have generally been in good agreement with experimental data, correctly predicting the predominant tautomeric form. mdpi.comnih.gov For some substituted indazoles, the 2H-tautomer can become more stable, highlighting the influence of substituents on the tautomeric equilibrium. mdpi.com

Chemical Reactivity and Derivatization Strategies for 7 Methyl 1h Indazol 5 Yl Methanol

Reactions of the Hydroxymethyl Functional Group

The hydroxymethyl group attached to the indazole ring at the 5-position is a key site for chemical modification. a2bchem.com Its reactivity is typical of a primary alcohol, allowing for a variety of transformations that are fundamental in synthetic organic chemistry.

Facilitation of Glycosylation Reactions

The hydroxymethyl group of indazole derivatives can serve as an acceptor in glycosylation reactions, a critical process for the synthesis of glycoconjugates. researchgate.net These reactions involve the formation of a glycosidic bond between a glycosyl donor (a sugar with a leaving group at the anomeric position) and the hydroxyl group of the acceptor molecule. The stereochemical outcome of these reactions, which is crucial for the biological activity of the resulting glycoconjugate, is influenced by several factors, including the nature of the glycosyl donor, the promoter or catalyst used, the solvent, and the temperature. researchgate.netfrontiersin.orgnih.gov

For instance, the use of a participating acyl group at the C-2 position of the glycosyl donor typically leads to the formation of a 1,2-trans glycoside through neighboring group participation. nih.gov In this process, the acyl group forms a cyclic acyloxonium ion intermediate, which shields one face of the anomeric carbon, directing the incoming acceptor to attack from the opposite side. nih.gov The choice of activating system, such as a combination of a thiophilic promoter and a Lewis acid, is also critical in controlling the reaction's efficiency and stereoselectivity. nih.gov

Oxidation and Reduction Processes

The hydroxymethyl group of (7-Methyl-1H-indazol-5-YL)methanol is susceptible to both oxidation and reduction, providing pathways to other important functional groups. Oxidation of the primary alcohol can yield the corresponding aldehyde or carboxylic acid, depending on the oxidizing agent and reaction conditions. These transformations are fundamental in organic synthesis, as aldehydes and carboxylic acids are versatile intermediates for a wide range of further chemical modifications.

Conversely, while the hydroxymethyl group is already in a reduced state, the indazole ring itself can undergo reduction under specific conditions. However, reactions involving the hydroxymethyl group primarily focus on its oxidation to introduce new functionalities.

Modification and Functionalization of the Indazole Ring System

The indazole ring is an aromatic heterocyclic system that can undergo various substitution and coupling reactions, allowing for the introduction of a wide array of functional groups at different positions. chim.it This versatility is a key aspect of its utility in constructing diverse molecular scaffolds.

Introduction of Substituents at Various Positions (e.g., C7, C3)

The functionalization of the indazole ring can be directed to specific positions, such as C3 and C7, through various synthetic strategies. chim.itacs.org

C3-Functionalization: The C3 position of the indazole ring can be functionalized through several methods, including halogenation followed by cross-coupling reactions. chim.it For example, direct iodination of the indazole ring at the C3 position can be achieved using iodine in the presence of a base. mdpi.com The resulting 3-iodoindazole serves as a versatile precursor for introducing various substituents via palladium-catalyzed cross-coupling reactions. mdpi.com Direct C3-alkylation of indazoles is generally challenging due to the low nucleophilicity of this position. nih.gov However, methods utilizing copper-hydride catalysis have been developed for the C3-allylation of N-protected indazoles. nih.gov

C7-Functionalization: The C7 position of the indazole ring can also be selectively functionalized. researchgate.net Palladium-catalyzed direct C7-arylation of indazoles with iodoaryls has been reported, offering a route to introduce aryl groups at this position. researchgate.net Additionally, iridium-catalyzed C-H borylation provides a method for introducing a boronate ester at the C7 position, which can then be used in subsequent cross-coupling reactions to introduce a variety of substituents. acs.org

The regioselectivity of N-alkylation of the indazole ring is influenced by both steric and electronic factors of substituents on the ring, as well as the nature of the alkylating agent. beilstein-journals.org

Coupling Reactions (e.g., Stille Coupling, Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki-Miyaura couplings, are powerful tools for the functionalization of the indazole ring system. researchgate.netnih.gov These reactions enable the formation of carbon-carbon bonds, allowing for the introduction of aryl, vinyl, and alkynyl groups. researchgate.net

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base. mdpi.comlibretexts.org It is a widely used method for creating biaryl compounds and other conjugated systems. libretexts.org For instance, 3-bromo or 3-iodoindazoles can be coupled with various arylboronic acids to synthesize 3-arylindazoles. mdpi.comresearchgate.net The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. researchgate.net

Stille Coupling: The Stille reaction couples an organotin compound with an organohalide or triflate, catalyzed by a palladium complex. nih.govlibretexts.org This method offers a complementary approach to the Suzuki coupling for forming carbon-carbon bonds and has been successfully applied to the functionalization of indazole derivatives. researchgate.net

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type | Reference |

| Suzuki-Miyaura | Aryl/Vinyl Halide, Aryl/Vinyl Boronic Acid/Ester | Palladium Catalyst, Base | Biaryls, Styrenes | libretexts.org |

| Stille | Aryl/Vinyl Halide, Organostannane | Palladium Catalyst | Biaryls, Styrenes | nih.gov |

Formation of Complex Molecular Architectures Incorporating the this compound Moiety

The versatile reactivity of this compound makes it a valuable synthon for the construction of complex molecular architectures. a2bchem.com The ability to selectively functionalize both the hydroxymethyl group and the indazole ring allows for the systematic assembly of intricate structures with potential biological activity. ontosight.ai

For example, the indazole core is a prominent feature in many kinase inhibitors. ontosight.ai The strategic derivatization of the this compound scaffold can lead to the development of novel compounds with tailored pharmacological profiles. The synthesis of fused heterocyclic systems, such as pyrazolo[3,4-c]carbazoles and pyrazolo[4,3-c]carbazoles, has been achieved through intramolecular C-H arylation of N-aryl-aminoindazoles, which can be prepared from aminoindazoles via copper-catalyzed N-arylation. rsc.org This highlights the potential for creating polycyclic structures with diverse electronic and steric properties.

The synthesis of such complex molecules often involves a multi-step approach, combining various reactions discussed previously, such as N-alkylation, halogenation, cross-coupling reactions, and modifications of the hydroxymethyl group. The strategic planning of these reaction sequences is essential for the successful synthesis of the target molecules.

Pharmacological and Biological Research Applications of Indazole Scaffolds with Reference to 7 Methyl 1h Indazol 5 Yl Methanol Derivatives

Role of the Indazole Ring as a Bioisostere in Biological Interactions

The indazole ring is frequently utilized in drug design as a bioisostere, which is a chemical substituent or group with similar physical or chemical properties that produce broadly similar biological effects. researchgate.net It is often considered an effective bioisostere of indole (B1671886), benzimidazole, and phenol (B47542). researchgate.netpharmablock.com

Compared to an indole, the indazole structure replaces a carbon atom in the five-membered ring with a second nitrogen atom. This change introduces both a hydrogen bond donor (the NH group) and a hydrogen bond acceptor (the additional nitrogen atom), which can lead to enhanced binding affinity with target proteins. pharmablock.com

When substituting for a phenol group, indazole and other heterocyclic bioisosteres tend to be more lipophilic and less susceptible to phase I and II metabolism. pharmablock.compharmablock.com This metabolic stability is a crucial advantage in drug development, potentially leading to improved pharmacokinetic profiles. The ability of the two nitrogen atoms in the indazole ring to form strong hydrogen bonding interactions as either donors or acceptors allows for effective interaction with hydrophobic pockets within proteins. researchgate.net This versatility makes the indazole scaffold a "privileged" structure in drug discovery, particularly in fragment-based drug discovery (FBDD) and scaffold hopping exercises aimed at identifying novel therapeutic agents. pharmablock.compharmablock.com

Modulation of Neurotransmitter Systems and Receptors

Indazole derivatives have been investigated for their ability to modulate various neurotransmitter systems, demonstrating their potential in the development of treatments for neurological and psychiatric disorders.

Glutamate (B1630785) Receptor Modulation and Synaptic Plasticity Enhancement

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its receptors, broadly classified as ionotropic (iGluR) and metabotropic (mGluR), are critical for synaptic transmission and plasticity. mdpi.commdpi.com The mGluRs, which are G protein-coupled receptors, are particularly attractive drug targets for chronic neurodegenerative diseases because they modulate synaptic transmission and neuronal excitability. mdpi.comresearchgate.net

Research into the allosteric modulation of mGluRs has become a significant area of drug discovery. nih.gov Positive allosteric modulators (PAMs) are compounds that bind to a site on the receptor distinct from the endogenous ligand (glutamate) binding site, potentiating the receptor's response. nih.govnih.gov While much research has focused on other heterocyclic scaffolds, the principles apply to the search for indazole-based modulators. For instance, studies on 1,2,4-oxadiazole (B8745197) derivatives have identified compounds that act as PAMs for the mGlu4 receptor, a group III mGlu receptor. nih.govnih.gov This highlights the potential for heterocyclic compounds, including indazoles, to finely tune glutamate signaling, which is essential for processes like learning and memory that depend on synaptic plasticity.

Influence on Serotonin (B10506) and Norepinephrine (B1679862) Pathways

The serotonin (5-HT) and norepinephrine (NE) pathways are key targets for treating depression and other mood disorders. Indazole-based compounds have shown significant promise in modulating these systems.

Research has led to the discovery of indazole derivatives that function as potent dual inhibitors of the neurokinin 1 (NK1) receptor and the serotonin transporter (SERT). nih.gov Combining NK1 antagonism with serotonin reuptake inhibition in a single molecule may offer significant advantages over existing antidepressant medications. nih.gov One such indazole analogue demonstrated excellent brain uptake and significant efficacy in preclinical models of depression. nih.gov

Furthermore, the indazole scaffold has been used as a bioisostere for indole in the development of antagonists for the 5-HT3 receptor. acs.org The 5-HT3 receptor is a ligand-gated ion channel involved in emesis (vomiting and nausea), and its antagonists, known as "setrons," are critical for managing chemotherapy-induced nausea. wikipedia.org

Regarding the norepinephrine system, many drugs of abuse acutely increase noradrenergic signaling. nih.gov During withdrawal from chronic drug use, this system is often hyperactive, and drugs that lower norepinephrine levels can alleviate withdrawal symptoms. nih.gov The development of indazole derivatives that can selectively modulate norepinephrine pathways could thus have applications in addiction medicine.

Enzyme Inhibition Studies

The indazole scaffold is a core component of numerous enzyme inhibitors, demonstrating its versatility in targeting key proteins involved in various disease processes, from cancer to neurodegeneration. nih.govnih.gov

Kinase Inhibition

Protein kinases are a large family of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of cancer. nih.govrsc.org The indazole ring is a privileged scaffold for kinase inhibitors, forming crucial interactions with hinge residues in the enzyme's active site. pharmablock.com Several FDA-approved kinase inhibitors feature an indazole core, including Axitinib, Pazopanib, and Niraparib. nih.govnih.gov

Research has identified indazole derivatives that inhibit a wide range of specific kinases:

VEGFR-2: Indazole-pyrimidine based derivatives have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2, a key target in angiogenesis. nih.gov

FLT3: Benzimidazole-indazole hybrids have been designed as highly potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), including drug-resistant mutants found in acute myeloid leukemia (AML). nih.gov

Mps1: Starting from a pan-kinase inhibitor, rational drug design has led to indazole-based compounds that are potent and selective inhibitors of Monopolar spindle 1 (Mps1) kinase, a target for cancer therapy. acs.org

EGFR: Structure-based design has yielded 1H-indazole analogues that act as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR), a critical target in non-small cell lung cancer. nih.gov

MAPK1: Indazole-sulfonamide compounds have been synthesized and, through molecular docking studies, shown to be promising inhibitors of Mitogen-Activated Protein Kinase 1 (MAPK1), suggesting their potential as anti-cancer agents. mdpi.com

| Derivative Class | Target Kinase | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|

| Benzimidazole-indazole hybrid (Compound 22f) | FLT3 | 0.941 nM | nih.gov |

| Benzimidazole-indazole hybrid (Compound 22f) | FLT3/D835Y Mutant | 0.199 nM | nih.gov |

| Indazole-based derivative (Compound 32a) | Mps1 | 3.06 nM (for precursor 23c) | acs.org |

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 nM | nih.gov |

| 1H-indazole derivative (Compound 109) | EGFR | 8.3 nM | nih.gov |

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is a mitochondrial enzyme that metabolizes monoaminergic neurotransmitters. nih.gov Selective inhibition of MAO-B is an established therapeutic strategy for neurodegenerative conditions like Parkinson's disease. nih.govresearchgate.net

Researchers have discovered that indazole-5-carboxamides are a class of highly potent, selective, reversible, and competitive inhibitors of human MAO-B. nih.govnih.gov These compounds exhibit subnanomolar potency, with some derivatives showing IC₅₀ values well below 1 nM. nih.gov For example, N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide was found to have an IC₅₀ of 0.386 nM for human MAO-B and was over 25,000-fold selective against the MAO-A isoform. nih.gov Similarly, replacing the carboxamide linker with a methanimine (B1209239) spacer also resulted in highly potent and selective MAO-B inhibitors. nih.gov Further studies on C5-substituted indazole derivatives confirmed that this position is particularly favorable for achieving potent MAO-B inhibition, with IC₅₀ values in the low nanomolar range (0.0025–0.024 µM). researchgate.net

| Compound | Target | Reported Activity (IC₅₀) | Selectivity (vs. MAO-A) | Reference |

|---|---|---|---|---|

| N-(3,4-dichlorophenyl)-1H-indole-5-carboxamide (53) | Human MAO-B | 0.227 nM | >5700-fold | nih.gov |

| N-(3,4-dichlorophenyl)-1-methyl-1H-indazole-5-carboxamide (38a) | Human MAO-B | 0.386 nM | >25000-fold | nih.gov |

| (E)-N-(3,4-dichlorophenyl)-1-(1H-indazol-5-yl)methanimine (58) | Human MAO-B | 0.612 nM | >16000-fold | nih.gov |

| N-(3,4-difluorophenyl-1H-indazole-5-carboxamide (30) | Human MAO-B | 1.59 nM | >6000-fold | nih.gov |

Neuronal Nitric Oxide Synthase (nNOS) Inhibition

The indazole ring is a recognized pharmacophore for the inhibition of nitric oxide synthase (NOS) enzymes. Overproduction of nitric oxide (NO) by the neuronal isoform, nNOS, is implicated in the pathophysiology of various neurological disorders, making selective nNOS inhibitors a desirable therapeutic target.

Research has shown that certain indazole-based compounds are effective nNOS inhibitors. For instance, 7-nitroindazole (B13768) (7-NI) is a well-established and preferential inhibitor of nNOS and has been widely used as a tool to study the roles of nNOS in various physiological and pathological processes. nih.govnih.gov Studies on related structures, such as 7-methoxyindazole, have also demonstrated inhibitory activity against nNOS, indicating that the nitro group is not essential for the indazole ring's biological activity in this context. nih.govnih.gov While these findings highlight the potential of the indazole scaffold for nNOS inhibition, specific research focusing directly on (7-Methyl-1H-indazol-5-YL)methanol or its immediate derivatives for this activity is not prominently featured in the reviewed scientific literature. The established activity of related analogues, however, suggests a rationale for investigating this specific compound series as potential nNOS inhibitors.

Histone Deacetylase 6 (HDAC6) Inhibition

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic regulation and are also involved in the deacetylation of non-histone proteins. nih.govrsc.org Isoform-selective HDAC inhibitors are sought after for their potential to offer improved therapeutic windows and reduced side effects compared to pan-HDAC inhibitors. nih.gov HDAC6, a predominantly cytoplasmic enzyme, is a particularly attractive target for conditions ranging from cancer to neurodegenerative diseases. nih.govmdpi.com

The indazole scaffold has emerged as a promising core for the development of novel HDAC inhibitors. nih.gov Recent research has focused on designing and synthesizing indazole derivatives with inhibitory activity against various HDAC isoforms. While several studies have explored different chemical classes as HDAC6 inhibitors, the investigation into indazole-containing molecules is an active area of research. rsc.orgmdpi.com However, literature specifically detailing the synthesis and evaluation of this compound derivatives as selective HDAC6 inhibitors is limited. The broader interest in indazoles for this target suggests that such derivatives could be promising candidates for future investigation.

Receptor Antagonism

The 7-methyl-1H-indazol-5-yl moiety has been successfully incorporated into potent and selective receptor antagonists, demonstrating its value as a key building block in drug discovery.

The release of calcitonin gene-related peptide (CGRP) is a critical event in the pathophysiology of migraine. nih.gov Consequently, blocking the CGRP receptor has become a validated and effective strategy for the acute treatment of this debilitating condition. nih.gov

A prominent example of a derivative of this compound in this area is Zavegepant (formerly BMS-742413). nih.govnih.govprobechem.comguidetopharmacology.org Zavegepant, chemically identified as (R)-N-(3-(7-methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide, is a third-generation, small-molecule CGRP receptor antagonist. nih.govnih.gov It was specifically designed for intranasal administration to provide rapid relief from migraine. nih.gov Zavegepant has received approval in the USA for the acute treatment of migraine with or without aura in adults. nih.govguidetopharmacology.org

The compound demonstrates high affinity and potent antagonism at the human CGRP receptor. probechem.com In vitro studies have confirmed its high selectivity for the CGRP receptor over other related receptors. researchgate.net

Table 1: In Vitro Activity of Zavegepant

| Parameter | Value | Reference |

|---|

| hCGRP Receptor Binding Affinity (Ki) | 0.023 nM | probechem.com |

This high potency and selectivity underscore the successful application of the 7-methyl-1H-indazol-5-yl scaffold in designing effective CGRP receptor antagonists.

Investigational Therapeutic Areas and Mechanisms of Action

Beyond CGRP antagonism, the biological activities associated with the indazole scaffold suggest potential applications for this compound derivatives in other therapeutic areas, particularly those involving the central nervous system.

Neurodegenerative diseases like Parkinson's disease (PD) and Alzheimer's disease are characterized by the progressive loss of neurons. nih.govmdpi.com One of the underlying pathological mechanisms is oxidative stress, where the overproduction of nitric oxide by nNOS contributes to neuronal damage. nih.gov Therefore, inhibitors of nNOS are considered a potential therapeutic strategy for these conditions.

Research into indazole derivatives has provided evidence of neuroprotective effects in preclinical models of neurodegeneration. For instance, the nNOS inhibitor 7-nitroindazole has shown protective effects in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. nih.gov Furthermore, another indazole derivative, 6-amino-1-methyl-indazole (AMI), has been shown to improve outcomes in a mouse model of Parkinson's disease by inhibiting tau hyperphosphorylation, a key pathological feature of several neurodegenerative disorders. nih.govnih.gov These findings suggest that the indazole core is a viable starting point for the development of drugs targeting neurodegeneration. This provides a strong rationale for investigating derivatives of this compound for potential therapeutic utility in this area.

Excitotoxicity is a pathological process where excessive stimulation of glutamate receptors, particularly the N-methyl-D-aspartate (NMDA) receptor, leads to neuronal injury and death. explorationpub.comnih.gov This process is a common pathway in various neurological conditions, including stroke and chronic neurodegenerative diseases. explorationpub.commdpi.com The activation of nNOS is a critical step in the downstream cascade of excitotoxic neuronal damage.

Given that certain indazole derivatives are known inhibitors of nNOS, they are logical candidates for investigation as neuroprotective agents against excitotoxicity. nih.govnih.gov By blocking the downstream effects of excessive glutamate receptor activation, these compounds could potentially mitigate neuronal damage. While direct studies evaluating the neuroprotective effects of this compound derivatives in specific excitotoxicity models are not extensively documented in the literature, the established link between nNOS inhibition and protection from excitotoxic insults provides a compelling basis for their future exploration in this field. mdpi.comresearchgate.net

Antidepressant-like Effects

The indazole core is a recognized pharmacophore in the design of antidepressant agents. Research has shown that certain indazole derivatives exhibit significant antidepressant-like activity, often attributed to their interaction with key neurotransmitter systems in the brain. nih.govnih.gov

One area of investigation involves the modulation of serotonin receptors. For instance, a series of fluorinated 3-(1-alkyl-1H-imidazol-5-yl)-1H-indoles were developed as potent 5-HT7 receptor agonists, a target implicated in the mechanism of action of antidepressant drugs. nih.gov The structure-activity relationship (SAR) studies of these compounds highlight the importance of the indole and imidazole (B134444) moieties in achieving high affinity and selectivity. nih.gov While not directly involving this compound, these findings underscore the potential of the broader indazole class in the development of novel antidepressants.

Furthermore, studies on other heterocyclic compounds with structural similarities to indazoles have demonstrated antidepressant effects through the modulation of monoaminergic systems. nih.govnih.gov For example, some compounds have been shown to increase the levels of norepinephrine and serotonin in the brain, key neurotransmitters in the regulation of mood. nih.gov The structural features of antidepressants are crucial for their binding affinity and specificity, with substitutions on the aromatic rings playing a significant role. longdom.org

While direct studies on the antidepressant effects of this compound derivatives are not extensively reported in the reviewed literature, the established antidepressant potential of the indazole scaffold suggests that derivatives of this compound could be promising candidates for further investigation in this therapeutic area.

Anti-inflammatory Properties

Indazole derivatives have demonstrated significant anti-inflammatory properties in various preclinical studies. nih.gov The mechanism of action often involves the inhibition of key inflammatory mediators and pathways.

Research has shown that indazole and its derivatives can significantly inhibit carrageenan-induced paw edema in rats, a common model for acute inflammation. nih.gov This effect is often dose-dependent. The anti-inflammatory action is attributed to the inhibition of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins. nih.gov Furthermore, these compounds have been found to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β). nih.gov

A study on various indazole derivatives revealed a potent inhibitory activity on both TNF-α and IL-1β, with some derivatives achieving over 60% inhibition of TNF-α and between 73% and 79% inhibition of IL-1β at a concentration of 250 μM. nih.gov This highlights the potential of the indazole scaffold in targeting key cytokine pathways in inflammation.

While specific studies on the anti-inflammatory activity of this compound itself are limited, the general anti-inflammatory profile of indazole derivatives suggests that molecules incorporating this specific scaffold could also exhibit similar properties. The synthesis of novel thiourea (B124793) derivatives of naproxen, a known anti-inflammatory drug, has shown that structural modifications can lead to potent anti-inflammatory agents with significant inhibition of 5-lipoxygenase (5-LOX), another key enzyme in the inflammatory cascade. nih.gov This suggests that derivatization of this compound could yield novel anti-inflammatory compounds.

Anticancer Potential

The indazole moiety is a prominent feature in several approved anticancer drugs and numerous compounds under investigation for their antitumor properties. nih.govrsc.orgnih.govresearchgate.net The anticancer activity of indazole derivatives is often mediated through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and interference with cell cycle progression. nih.govnih.gov

A study on a series of indazole derivatives revealed that compound 2f exhibited potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values ranging from 0.23 to 1.15 μM. nih.govrsc.org This compound was found to induce apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2. nih.govrsc.org Furthermore, it disrupted cancer cell migration and invasion. nih.govrsc.org

Another study on 1H-indazole-3-amine derivatives identified compound 6o as having a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC₅₀ value of 5.15 µM. nih.gov This compound was also shown to induce apoptosis and affect the cell cycle. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for anticancer activity. For instance, substitutions at the R1 position of the indazole ring have been shown to significantly influence the antiproliferative activity. nih.gov

This compound has been utilized as a key intermediate in the synthesis of potent anticancer agents. For example, it is a building block for the synthesis of N-((R)-3-(7-Methyl-1H-indazol-5-yl)-1-oxo-1-(((S)-1-oxo-3-(piperidin-4-yl)-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-2-yl)amino)propan-2-yl)-2'-oxo-1',2'-dihydrospiro[piperidine-4,4'-pyrido[2,3-d] rsc.orgdntb.gov.uaoxazine]-1-carboxamide (HTL22562), a Calcitonin Gene-Related Peptide (CGRP) receptor antagonist with potential applications in cancer treatment. rsc.org Additionally, novel 1,3-dimethyl-6-amino-1H-indazole derivatives have been designed and synthesized as IDO1 inhibitors with anticancer activity. nih.gov

Table 1: Anticancer Activity of Selected Indazole Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

|---|---|---|---|---|

| 2f | 4T1 (Breast) | 0.23 | Induction of apoptosis, inhibition of migration and invasion | nih.govrsc.org |

| HepG2 (Liver) | 0.80 | nih.gov | ||

| MCF-7 (Breast) | 0.34 | nih.gov |

| 6o | K562 (Leukemia) | 5.15 | Induction of apoptosis, cell cycle arrest | nih.gov |

Antimicrobial Activity

The indazole scaffold has been a source of new compounds with promising antimicrobial activity against a range of pathogens, including bacteria and fungi. mdpi.com

One study reported the synthesis of 2-[(3-methyl-1H-indazol-1-yl)-3-substituted phenyl-1, 8-naphthyridine derivatives and their evaluation for antimicrobial activity. researchgate.net The results indicated that these compounds exhibited moderate antibacterial and good antifungal activities. Specifically, compounds 4b and 4d showed significant antifungal activity against Aspergillus niger and Candida albicans, respectively. researchgate.net

Another study on novel 7-methoxyquinoline (B23528) derivatives bearing a sulfonamide moiety investigated their antimicrobial activity. nih.gov The indazole derivative 3o in this series showed better activity against P. aeruginosa, S. aureus, and C. neoformans compared to a quinoline (B57606) derivative, suggesting the favorable contribution of the five-membered indazole ring. nih.gov

While direct antimicrobial testing of this compound is not widely documented, its use as a synthon for more complex heterocyclic systems suggests its potential in generating novel antimicrobial agents. The structural features of indazole derivatives, such as the position and nature of substituents, play a crucial role in determining their antimicrobial spectrum and potency. nih.gov

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Compound | Microorganism | Activity | Reference |

|---|---|---|---|

| 4b | Aspergillus niger | Significant antifungal activity | researchgate.net |

| 4d | Candida albicans | Significant antifungal activity | researchgate.net |

| 3o | P. aeruginosa, S. aureus, C. neoformans | Improved activity compared to quinoline derivative | nih.gov |

Antiparasitic Applications

The development of new antiparasitic agents is a critical area of research, and the indazole scaffold has emerged as a promising starting point. dntb.gov.uanih.gov Indazole derivatives have been investigated for their activity against various parasites, including Toxoplasma gondii, the causative agent of toxoplasmosis. dntb.gov.uanih.gov

In a study evaluating a series of imidazole derivatives, which share structural similarities with indazoles, several compounds demonstrated excellent selectivity and potent activity against T. gondii. dntb.gov.uanih.gov These findings highlight the potential of nitrogen-containing heterocyclic compounds in the design of novel antiparasitic drugs.

Research on 2-phenyl-2H-indazole derivatives has revealed structural features that favor antiprotozoal activity against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis. nih.gov Specifically, the presence of electron-withdrawing groups on the 2-phenyl ring was found to be beneficial for activity. nih.gov

Although direct antiparasitic studies on this compound derivatives are scarce in the available literature, the proven antiparasitic potential of the broader indazole class suggests that this specific scaffold could serve as a valuable template for the synthesis of new antiparasitic compounds. The versatility of the indazole ring allows for structural modifications that could lead to enhanced potency and selectivity against various parasites. dntb.gov.ua

Central Nervous System (CNS)-Active Compounds

The indazole scaffold is a key component in many compounds that are active in the central nervous system (CNS), targeting a range of receptors and enzymes. nih.gov

This compound has been specifically utilized as a crucial building block in the synthesis of potent CNS-active compounds. A notable example is its use in the development of HTL22562 , a calcitonin gene-related peptide (CGRP) receptor antagonist intended for the acute treatment of migraine. rsc.org This highlights the importance of the this compound moiety in achieving the desired pharmacological profile for CNS targets.

Furthermore, a study on 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, a β-substituted phenylethylamine derivative, demonstrated antidepressant-like activity in animal models by modulating neurotransmitter levels in the brain. nih.gov While not a direct derivative of this compound, this research underscores the potential of complex molecules with CNS activity that can be synthesized from various building blocks.

The development of potent and thermoneutral TRPV1 antagonists based on 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas for analgesic purposes further illustrates the versatility of the indazole scaffold in CNS drug discovery. mdpi.com These findings suggest that derivatives of this compound are valuable candidates for the development of new therapies for a variety of CNS disorders.

Future Research Directions and Translational Perspectives

Development of Novel Synthetic Pathways

The synthesis of (7-Methyl-1H-indazol-5-YL)methanol is not extensively detailed in publicly available literature, but its structure suggests a straightforward and logical synthetic route. A highly probable pathway involves the reduction of the corresponding aldehyde, 7-Methyl-1H-indazole-5-carbaldehyde. This precursor is commercially available, providing a direct starting point for synthesis. The conversion of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic chemistry, typically achieved with high yield using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

Future research into novel synthetic pathways could focus on several key areas:

De novo synthesis: Developing methods to construct the 7-methyl-1H-indazole core from more basic, readily available starting materials. For instance, a synthetic strategy could start from a substituted benzonitrile, such as 4-hydroxy-3-methylbenzonitrile, which could undergo cyclization with hydrazine (B178648) or its derivatives to form the indazole ring. Subsequent functional group manipulations would then be performed to install the methanol (B129727) group at the C5 position.

C-H Functionalization: Modern synthetic methods, such as transition-metal-catalyzed C-H activation, could offer a more efficient way to introduce the hydroxymethyl group directly onto a pre-formed 7-methyl-1H-indazole core. This would reduce the number of steps typically required in classical linear synthesis.

Flow Chemistry and Green Synthesis: Exploring the synthesis using continuous flow reactors could enhance safety, scalability, and reproducibility. Additionally, employing greener solvents and reagents would align with the growing demand for sustainable chemical manufacturing. A recent patent for a related compound, 5-bromo-4-fluoro-1H-indazole, highlights a three-step process involving bromination, ring closure, and deprotection, demonstrating a scalable synthetic route that could be adapted. google.com

A summary of a plausible current synthetic approach and potential starting materials for novel routes is presented below.

| Compound Name | CAS Number | Role in Synthesis |

| 7-Methyl-1H-indazole-5-carbaldehyde | 635712-40-2 | Key Precursor |

| This compound | 1220040-12-9 | Target Compound |

| Sodium Borohydride | 16940-66-2 | Reducing Agent |

Exploration of Structure-Activity Relationships for Enhanced Bioactivity

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates, particularly kinase inhibitors like Pazopanib and Niraparib. nih.gov The this compound moiety is a valuable component in this field, and systematic exploration of its structure-activity relationships (SAR) is crucial for developing next-generation therapeutics with enhanced potency and selectivity.

Future SAR studies should focus on how modifications to the this compound core affect its interaction with biological targets. Key areas of investigation include:

Modification of the Methanol Group: The primary alcohol can be converted into various other functional groups, such as ethers, esters, or amines, to probe interactions with specific pockets of a target protein. It can also serve as an attachment point for linkers to other pharmacophores.

Substitution on the Indazole Ring: While the 7-methyl group is fixed, further substitution on the pyrazole (B372694) or benzene (B151609) rings could modulate the electronic properties and steric profile of the molecule. For example, adding electron-withdrawing or -donating groups can fine-tune the pKa of the indazole nitrogens, which are often critical for forming hydrogen bonds with protein targets like the hinge region of kinases. rsc.org

Bioisosteric Replacement: The indazole core itself or the substituent groups could be replaced with bioisosteres to improve pharmacokinetic properties or to explore new binding interactions. For instance, recent research on TAK1 inhibitors showed that substituting an indolin-2-one as a bioisostere for an indazole group could modulate activity against the target kinase. rsc.org

Recent studies on various indazole-based compounds have provided a strong foundation for this work. For instance, research into inhibitors for Fibroblast Growth Factor Receptors (FGFRs) and Epidermal Growth Factor Receptor (EGFR) has demonstrated that specific substitution patterns on the indazole ring are key to achieving high potency. nih.gov A 2023 study on TAK1 inhibitors for multiple myeloma showed that attaching different indazole derivatives to an imidazo[1,2-b]pyridazine (B131497) core led to compounds with GI50 values as low as 30 nM. rsc.org Similarly, indazole-based inhibitors of Tropomyosin receptor kinase (TRK) have been developed to overcome drug resistance mutations. researchgate.net These examples underscore the vast potential for discovering highly active compounds by systematically modifying the this compound scaffold.

| Bioactive Indazole Derivative Class | Target | Key SAR Finding | Reference |

| Imidazo[1,2-b]pyridazines | TAK1 | Strategic substitution with indazole derivatives at C3 modulates steric and electronic properties, affecting kinase interaction. | rsc.org |

| Pyrrolo[2,3-d]pyrimidines | PERK | Structure-guided optimization led to a potent, selective, and orally available inhibitor. | nih.gov |

| 1H-Indazole-4-carboxamides | FGFR1 | Introduction of a 2,6-dichloro-3,5-dimethoxyphenyl group significantly enhanced inhibitory activity. | nih.gov |

| Thiazole-Indazole Hybrids | TRK Kinase | A type II kinase inhibitor design approach yielded a compound capable of overcoming multiple resistance mutations. | researchgate.net |

Application in Chemical Biology and Probe Development

A chemical probe is a small molecule used as a tool to study and manipulate a biological system, often by selectively inhibiting a specific protein. The development of potent and highly selective inhibitors based on the this compound scaffold would provide invaluable probes for chemical biology.

Future research in this area should aim to: